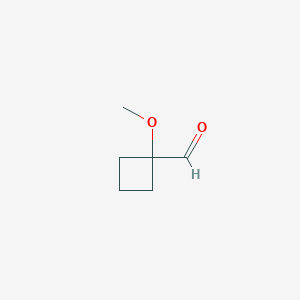

1-Methoxycyclobutane-1-carbaldehyde

Description

BenchChem offers high-quality 1-Methoxycyclobutane-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxycyclobutane-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-methoxycyclobutane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-8-6(5-7)3-2-4-6/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNDOCRMBKCXOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Cyclobutane Derivatives in Chemical Research

Cyclobutane (B1203170) derivatives are valuable building blocks in organic synthesis, largely due to the inherent ring strain of the four-membered ring. acs.orgacs.org This strain, which is a combination of angle strain and torsional strain, makes cyclobutanes susceptible to selective ring-opening, ring-expansion, and ring-contraction reactions, providing access to a variety of acyclic and other cyclic compounds. acs.orgacs.orgmdpi.com The reactivity of these derivatives is dependent on the substituents present on the ring, the reagents used, and the reaction conditions. acs.org

The cyclobutane motif is not merely a synthetic curiosity; it is found in a number of natural products with interesting biological activities. baranlab.orgwikipedia.org For instance, some natural products containing cyclobutane rings, such as certain amino acids, peptides, and nucleosides, exhibit protective properties against UV radiation. baranlab.org The presence of these structures in nature has spurred further interest in the synthesis and study of functionalized cyclobutanes. nih.gov The development of new synthetic methods, including organometallic and biocatalyzed approaches, has made a wide array of substituted cyclobutanes more accessible for research. acs.orgmdpi.com

Historical Perspective on the Synthesis and Reactivity of Functionalized Cyclobutanes

The study of cyclobutanes dates back over a century, with the first synthesis of cyclobutane (B1203170) itself reported in 1907. wikipedia.org However, it has been in the last few decades that their utility as synthetic intermediates has been extensively explored. acs.org A cornerstone in the synthesis of cyclobutane derivatives has been the [2+2] cycloaddition reaction, which can be induced photochemically or catalyzed by transition metals. baranlab.orgorganicreactions.org These reactions allow for the construction of the four-membered ring with varying degrees of substitution and stereocontrol. mdpi.com

Historically, the establishment of the structure of cyclobutane derivatives was a topic of considerable investigation. organicreactions.org A significant advancement came with the discovery that fluorinated alkenes readily undergo thermal dimerization to form cyclobutanes. organicreactions.org The reactivity of functionalized cyclobutanes has been a fertile ground for mechanistic and synthetic studies. The inherent strain of the ring facilitates a variety of transformations:

Ring-opening reactions: These can be promoted by acids, bases, nucleophiles, electrophiles, heat, or light, leading to linear chains with functional groups at specific positions. acs.orgresearchgate.net

Ring-expansion reactions: Functionalized cyclobutanes can be converted into five- or six-membered rings, which are common motifs in many natural products and pharmaceuticals. acs.org

Ring-contraction reactions: Although less common, methods exist for the conversion of cyclobutane derivatives into cyclopropanes. acs.org

The development of stereoselective methods for the synthesis and functionalization of cyclobutanes has been a major focus, enabling the preparation of enantiomerically pure compounds for use in asymmetric synthesis and as chiral ligands. acs.orgmdpi.com

Research Landscape of Aldehyde Functionalities in Constrained Ring Systems

Aldehydes are a fundamental functional group in organic chemistry, known for their versatile reactivity. libretexts.org When an aldehyde functionality is attached to a strained ring system, such as cyclobutane (B1203170), the interplay between the ring strain and the reactivity of the formyl group leads to unique chemical behavior. The presence of the electron-withdrawing aldehyde group can influence the stability and reactivity of the adjacent strained ring.

Research in this area has been driven by the desire to understand how ring strain affects the chemical properties of the aldehyde and vice versa. nih.govwikipedia.org For example, the carbonyl carbon of an aldehyde on a strained ring can be a site for nucleophilic attack, and the subsequent intermediates may undergo rearrangements driven by the relief of ring strain. wikipedia.org The synthesis of aldehydes on strained rings often requires specific methods to avoid unwanted side reactions that can be promoted by the inherent strain. baranlab.org

The study of such compounds is part of a broader trend in medicinal chemistry to explore more three-dimensional molecular shapes, moving away from "flat" aromatic structures. nih.gov The sp3-rich character of substituted cyclobutanes is a desirable feature in the design of new drug candidates. nih.gov

Computational and Theoretical Chemistry Studies of 1 Methoxycyclobutane 1 Carbaldehyde

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of 1-Methoxycyclobutane-1-carbaldehyde is fundamentally influenced by the inherent strain of the cyclobutane (B1203170) ring and the electronic effects of the methoxy (B1213986) and aldehyde substituents. The cyclobutane ring enforces C-C-C bond angles of approximately 88°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This angle strain, along with torsional strain, leads to unique bonding characteristics. The carbon-carbon bonds within the cyclobutane ring are expected to be slightly elongated compared to those in acyclic alkanes and possess a higher p-character, influencing their reactivity.

The presence of the electron-withdrawing aldehyde group and the electron-donating methoxy group at the same carbon atom (C1) creates a polarized system. The methoxy group donates electron density through resonance and the inductive effect, while the aldehyde group withdraws electron density via induction and its π-system. This "push-pull" electronic arrangement significantly impacts the charge distribution and bond polarities within the molecule.

Computational studies on related substituted cyclobutanes have shown that substituents can significantly alter the electronic properties of the ring. For instance, studies on methoxy-substituted fluorinated cyclobutenes have demonstrated that the methoxy group can cause substantial electronic rearrangement and enhance the molecular dipole moment nih.gov. A similar effect can be anticipated for 1-Methoxycyclobutane-1-carbaldehyde, leading to a notable dipole moment and specific sites of electrophilicity and nucleophilicity. The table below presents hypothetical data based on typical values for substituted cyclobutanes.

| Calculated Electronic Property | Hypothetical Value |

| Dipole Moment (Debye) | 2.5 D |

| Mulliken Charge on C1 | +0.25 |

| Mulliken Charge on Aldehyde O | -0.45 |

| Mulliken Charge on Methoxy O | -0.30 |

| HOMO Energy (eV) | -9.8 |

| LUMO Energy (eV) | -0.5 |

| HOMO-LUMO Gap (eV) | 9.3 |

These values are illustrative and would require specific DFT calculations for confirmation.

Conformational Analysis and Potential Energy Surfaces

For 1-Methoxycyclobutane-1-carbaldehyde, the bulky methoxy and aldehyde groups at C1 will significantly influence the puckering of the cyclobutane ring. Conformational analysis using computational methods, such as scanning the potential energy surface (PES) by varying key dihedral angles, can identify the global minimum energy conformation and the energy barriers between different conformers. It is expected that the molecule will adopt a conformation that minimizes steric hindrance between the substituents and the ring hydrogens.

Studies on 2-substituted cyclobutane-α-amino acid derivatives have shown that substituents modulate the conformational preference of the ring puckering acs.orgnih.gov. Similarly, for 1-Methoxycyclobutane-1-carbaldehyde, the orientation of the methoxy and aldehyde groups relative to the ring will be crucial. The potential energy surface is likely to show multiple local minima corresponding to different puckered states and rotational isomers of the substituent groups.

| Conformer | Relative Energy (kcal/mol) | Puckering Angle (°) | Key Dihedral Angles (°) |

| Global Minimum | 0.0 | 25 | O=C-C1-O: -60 |

| Local Minimum 1 | 1.2 | 23 | O=C-C1-O: 180 |

| Local Minimum 2 | 2.5 | 20 | O=C-C1-O: 60 |

| Transition State 1 | 4.5 | 0 (Planar) | - |

This table presents a hypothetical conformational analysis. The values are representative of typical energy differences and structural parameters for substituted cyclobutanes.

Density Functional Theory (DFT) Calculations on Reactivity and Selectivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating reaction mechanisms and predicting reactivity and selectivity. For 1-Methoxycyclobutane-1-carbaldehyde, DFT calculations can provide critical insights into its chemical behavior.

DFT calculations are instrumental in locating and characterizing the transition states (TS) of potential reactions. By identifying the TS structure and its associated imaginary frequency, the reaction pathway can be confirmed. The calculated activation energy (the energy difference between the reactants and the TS) provides a quantitative measure of the reaction's feasibility.

For 1-Methoxycyclobutane-1-carbaldehyde, several reactions could be explored, including the nucleophilic addition to the aldehyde, cycloaddition reactions, and ring-opening reactions. For example, in a nucleophilic addition, DFT could be used to model the approach of a nucleophile to the carbonyl carbon, revealing the geometry of the transition state and the energetic barrier to formation of the tetrahedral intermediate. Computational studies on the reactions of other cyclobutane derivatives, such as the base-catalyzed rearrangement of cyclobutane-1,2-dione, have successfully used DFT to elucidate the most favorable reaction pathways by comparing the activation energies of different possible routes researchgate.net.

Molecular Electron Density Theory (MEDT) offers an alternative perspective to the more traditional frontier molecular orbital (FMO) theory for understanding chemical reactivity mdpi.comnih.gov. MEDT posits that the ability of the electron density to change along a reaction pathway, rather than orbital interactions, governs reactivity mdpi.comnih.gov. This theory is particularly useful for analyzing pericyclic reactions and reactions with significant charge transfer.

For 1-Methoxycyclobutane-1-carbaldehyde, MEDT could be applied to study its participation in cycloaddition reactions. For instance, the aldehyde group could act as a dienophile in a Diels-Alder reaction. An MEDT analysis would involve examining the global electron density transfer (GEDT) at the transition state to assess the polar character of the reaction ias.ac.in. The analysis of the electron localization function (ELF) along the reaction coordinate would reveal the changes in bonding associated with the formation of new covalent bonds.

Molecular Dynamics Simulations to Understand Dynamic Behavior

While quantum mechanical calculations provide detailed information about static structures and energetics, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

For 1-Methoxycyclobutane-1-carbaldehyde, MD simulations would be valuable for understanding the flexibility of the cyclobutane ring and the conformational dynamics of the substituents in different environments (e.g., in the gas phase or in a solvent). These simulations can reveal the timescales of conformational changes and identify the most populated conformational states, which can be crucial for understanding its reactivity. For example, a study on 1,3-disubstituted cyclobutane analogs of combretastatin (B1194345) A4 utilized MD simulations to rationalize their biological activity by examining their interactions within a protein binding site nih.gov.

Prediction of Novel Reactivity and Transformation Pathways

A significant advantage of computational chemistry is its ability to predict novel reactions and transformation pathways that have not yet been explored experimentally. By exploring the potential energy surface for various hypothetical reactions, computational methods can identify new, plausible chemical transformations.

For 1-Methoxycyclobutane-1-carbaldehyde, the strained cyclobutane ring represents a source of potential reactivity. Computational studies could explore various ring-opening reactions, either thermally or photochemically induced, to predict the likely products and the conditions required. The presence of the methoxy and aldehyde groups offers numerous handles for functional group transformations. For example, computational screening could be used to identify catalysts that could promote novel rearrangements or cycloadditions. Recent advances in computational tools for predicting the outcomes of complex rearrangements demonstrate the power of these methods in guiding synthetic efforts nih.gov.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Mechanistic Insight

Application of Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural analysis of 1-methoxycyclobutane-1-carbaldehyde in solution. auremn.org.br One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each nucleus, offering initial insights into the compound's connectivity.

For a more in-depth understanding of its stereochemistry and conformational dynamics, advanced two-dimensional (2D) NMR experiments are employed. These include:

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for establishing through-space correlations between protons, which allows for the determination of their spatial proximity. mdpi.com In the context of 1-methoxycyclobutane-1-carbaldehyde, NOESY can help to elucidate the relative orientation of the methoxy (B1213986) and carbaldehyde groups with respect to the cyclobutane (B1203170) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, aiding in the unambiguous assignment of proton and carbon signals. mdpi.com

Conformational analysis of the flexible cyclobutane ring and the rotational barriers of the methoxy and carbaldehyde substituents can be investigated through variable temperature NMR studies. researchgate.net By monitoring changes in chemical shifts and coupling constants as a function of temperature, thermodynamic parameters for different conformational equilibria can be determined. For instance, the preferred orientation of the methoxy group (s-syn or s-anti) can significantly influence the ¹³C NMR chemical shifts. researchgate.net

Mass Spectrometry for Elucidating Reaction Products and Intermediates

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of 1-methoxycyclobutane-1-carbaldehyde and for elucidating the structures of its reaction products and transient intermediates through the analysis of fragmentation patterns. chemguide.co.uk

Under electron ionization (EI), the molecule undergoes fragmentation, generating a unique mass spectrum. chemguide.co.uk Key fragmentation pathways for aldehydes often involve: libretexts.orgmiamioh.edu

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group. For 1-methoxycyclobutane-1-carbaldehyde, this could result in the loss of the formyl group (CHO) or the cyclobutyl ring.

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain, though less likely for the constrained cyclobutane system. miamioh.edu

The fragmentation of cyclic ketones, which share some structural similarities, often leads to complex patterns due to ring-opening and subsequent rearrangements. miamioh.edu Similar complexities can be anticipated for 1-methoxycyclobutane-1-carbaldehyde. By carefully analyzing the masses of the fragment ions, the structure of the parent molecule and its derivatives can be pieced together.

In the context of reaction monitoring, coupling a reaction setup to a mass spectrometer allows for the real-time identification of products and short-lived intermediates. This approach provides critical mechanistic insights into reactions involving 1-methoxycyclobutane-1-carbaldehyde.

Below is a hypothetical table of expected mass-to-charge ratios (m/z) for key fragments of 1-methoxycyclobutane-1-carbaldehyde.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₆H₁₀O₂⁺ | 114 |

| [M-H]⁺ | C₆H₉O₂⁺ | 113 |

| [M-CH₃O]⁺ | C₅H₇O⁺ | 83 |

| [M-CHO]⁺ | C₅H₉O⁺ | 85 |

| [C₄H₇]⁺ | Cyclobutyl cation | 55 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers within 1-methoxycyclobutane-1-carbaldehyde, provided a suitable single crystal can be obtained.

The resulting crystal structure would reveal:

The exact conformation of the cyclobutane ring in the solid state.

The spatial orientation of the methoxy and carbaldehyde substituents relative to each other and to the ring.

Intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the packing of molecules in the crystal lattice.

This detailed structural information is invaluable for understanding the molecule's intrinsic properties and for validating computational models. nih.gov

In-Situ Spectroscopy for Real-Time Mechanistic Monitoring

To gain a deeper understanding of the reaction mechanisms involving 1-methoxycyclobutane-1-carbaldehyde, in-situ spectroscopic techniques are employed. researchgate.net These methods allow for the real-time monitoring of a chemical reaction as it proceeds, providing data on the concentrations of reactants, intermediates, and products over time. researchgate.net

In-situ Infrared (IR) Spectroscopy: This technique is particularly well-suited for monitoring reactions involving changes in functional groups. researchgate.net The strong carbonyl stretch of the aldehyde group in 1-methoxycyclobutane-1-carbaldehyde would serve as a distinct spectroscopic handle to track its consumption during a reaction. The appearance of new vibrational bands can signal the formation of products.

In-situ NMR Spectroscopy: By placing the reaction vessel directly within the NMR spectrometer, it is possible to acquire spectra at various time points without disturbing the reaction. This provides detailed structural information about all species present in the reaction mixture.

Combining in-situ spectroscopy with techniques like mass spectrometry can offer a comprehensive picture of the reaction pathway, enabling the identification of transient species and the elucidation of complex reaction networks. researchgate.net

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination

For chiral molecules like 1-methoxycyclobutane-1-carbaldehyde, which can exist as a pair of enantiomers, chiroptical spectroscopic techniques are essential for determining the enantiomeric excess (ee) of a sample. rsc.orgnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org Each enantiomer will produce a CD spectrum that is a mirror image of the other. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD spectrum is characteristic of a particular enantiomer and its magnitude is related to the enantiomeric purity.

These techniques are non-destructive and can often be used to determine the ee of a sample rapidly, without the need for chiral chromatography. rsc.orgnih.gov The development of multivariate regression models trained with a series of CD spectra can even allow for the prediction of the complete stereoisomeric composition of a mixture. nih.gov

Derivatives, Analogues, and Structural Modification Strategies

Synthesis and Characterization of Substituted 1-Methoxycyclobutane-1-carbaldehyde Analogues

The synthesis of analogues of 1-methoxycyclobutane-1-carbaldehyde involves strategic modifications to the cyclobutane (B1203170) core or the functional groups. General synthetic approaches often begin with the construction of the cyclobutane ring, followed by the introduction or modification of the substituents. For instance, [2+2] cycloaddition reactions are a common method for forming the cyclobutane skeleton. nih.govwikipedia.org Subsequent functional group interconversions can then be used to install the desired methoxy (B1213986) and carbaldehyde moieties.

The synthesis of substituted indole-3-carbaldehydes, for example, has been achieved through the reaction of 1H-indole-3-carbaldehyde with various benzyl (B1604629) chlorides in the presence of a base. mdpi.com A similar strategy could be envisioned for the alkylation or arylation of a suitable cyclobutane precursor. The condensation of phthalic anhydride (B1165640) with substituted phenylacetic acids is another method used to generate complex aldehyde-containing structures. mdpi.com

Table 1: General Strategies for Synthesizing Substituted Cyclobutane Carbaldehyde Analogues

| Synthetic Strategy | Description | Potential Precursors | Key Characterization Methods |

| [2+2] Cycloaddition | A photochemical or thermal reaction between two alkene-containing molecules to form a cyclobutane ring. nih.govwikipedia.org | Substituted ketene (B1206846) acetals, enamines, styrenes. | NMR, X-ray Crystallography. |

| Functional Group Interconversion | Oxidation of a primary alcohol on the cyclobutane ring to an aldehyde, or modification of a carboxylic acid derivative. | 1-Methoxycyclobutane-1-methanol. | IR, NMR. |

| Alkylation of Precursors | Introduction of alkyl or aryl groups onto the cyclobutane ring via nucleophilic substitution or other coupling reactions. mdpi.com | Halogenated cyclobutane derivatives. | MS, NMR. |

Systematic Structural Variations and Their Impact on Reactivity

Systematic structural variations of 1-methoxycyclobutane-1-carbaldehyde are performed to modulate its chemical reactivity and physical properties. These modifications typically fall into two categories: alteration of the substituents on the cyclobutane ring and modification of the carbaldehyde group itself.

The introduction of electron-withdrawing or electron-donating groups to the cyclobutane ring can significantly influence the electrophilicity of the aldehyde's carbonyl carbon. For example, placing an electron-withdrawing group at the 3-position would likely increase the aldehyde's reactivity towards nucleophiles. Conversely, an electron-donating group would decrease its reactivity. The reactivity can also be influenced by the choice of metal in metal-catalyzed reactions, which can lead to an "umpolung" or reversal of the typical reactivity of an intermediate species. researchgate.net

Modifications to the aldehyde group, such as its conversion to an oxime, imine, or alkene, create new reactive handles on the molecule. nih.gov For instance, converting the carbonyl group to an alkene via a Wittig reaction introduces a site for addition reactions or polymerization. nih.gov

Table 2: Predicted Impact of Structural Variations on Reactivity

| Structural Variation | Position of Variation | Expected Impact on Aldehyde Reactivity | Rationale |

| Addition of -NO₂ Group | C3 of Cyclobutane Ring | Increase | Inductive electron withdrawal increases the partial positive charge on the carbonyl carbon. |

| Addition of -NH₂ Group | C3 of Cyclobutane Ring | Decrease | Inductive electron donation decreases the partial positive charge on the carbonyl carbon. |

| Conversion to Oxime | C1 (Aldehyde) | Alters reaction pathway | The C=N bond of the oxime offers different reactivity compared to the C=O bond, enabling different subsequent transformations. nih.gov |

| Reduction to Alcohol | C1 (Aldehyde) | Removes electrophilic site | The primary alcohol is nucleophilic and can participate in esterification or etherification reactions. nih.gov |

Design and Synthesis of 1-Methoxycyclobutane-1-carbaldehyde-derived Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation. nih.gov The constrained cyclobutane scaffold is an attractive building block for creating conformationally restricted peptidomimetics. nih.govresearchgate.net

1-Methoxycyclobutane-1-carbaldehyde can serve as a key precursor for the synthesis of novel, unnatural amino acids to be incorporated into peptidomimetic structures. nih.gov The design process begins with identifying the key amino acid residues in a natural peptide that are responsible for its biological activity. nih.gov Then, a synthetic strategy is developed to replace these residues with a cyclobutane-based analogue derived from 1-methoxycyclobutane-1-carbaldehyde. This often involves converting the aldehyde group into an amine via reductive amination and the methoxy group into other functionalities to mimic the side chains of natural amino acids. upc.edu These hybrid molecules, which are part peptide and part small molecule, often have improved pharmacokinetic properties compared to the parent peptide. upc.edu

Exploration of Cyclobutane β-Amino Acid Derivatives

Cyclobutane β-amino acids are particularly valuable building blocks for peptidomimetics and foldamers—chain-like molecules that adopt ordered structures in solution. chemistryviews.org The synthesis of these compounds is an area of active research.

One successful strategy involves a tandem amidation/Michael addition protocol. This method combines a benzoxazolone with cyclobutene-1-carboxylic acid to yield β-N-heterocyclic cyclobutane carboximide derivatives. chemistryviews.org These products are versatile intermediates that can react with various nucleophiles to create a diverse range of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives, including structures suitable for peptidomimetics. chemistryviews.org

Another powerful technique is the visible light-catalyzed [2+2]-cycloaddition of dehydroamino acids with olefins like styrene. nih.gov This mild and scalable approach provides access to highly substituted and strained cyclobutane α-amino acid derivatives, which can be further modified. nih.gov Although focused on α-amino acids, the principles of photocatalysis could be adapted for the synthesis of β-amino acid precursors.

Derivatives of 1-methoxycyclobutane-1-carbaldehyde could potentially be converted into suitable substrates for these reactions, for example, by transformation into a cyclobutene-1-carboxylic acid derivative, thus opening a pathway to novel β-amino acids.

Table 3: Synthetic Routes to Cyclobutane Amino Acid Derivatives

| Method | Key Reaction Type | Starting Materials | Product Type | Reference |

| Tandem Amidation/Michael Addition | Aza-Michael Addition | Cyclobutene-1-carboxylic acid, Benzoxazolone | trans-β-N-heterocyclic cyclobutane carboximides | chemistryviews.org |

| Photocatalytic Cycloaddition | [2+2] Cycloaddition | Dehydroamino acids, Styrene-type olefins | cis- and trans-Cyclobutane α-amino acids | nih.gov |

| Ring-Closing Metathesis | Olefin Metathesis | Polysubstituted diene intermediates | Polyhydroxylated cyclopentane (B165970) β-amino acids (principle applicable to cyclobutanes) | uniovi.es |

Structure-Reactivity Relationship Studies of Related Cyclobutane-Carbaldehyde Systems

Understanding the relationship between the structure of cyclobutane-carbaldehyde systems and their reactivity is crucial for their application in synthesis. The inherent ring strain of the cyclobutane framework significantly influences the chemical behavior of its substituents.

Studies on related systems, such as the 4-substituted methoxybenzoyl-aryl-thiazoles, have shown that modifications to the linker between aromatic rings (in that case, a carbonyl group) can have a profound impact on biological activity and metabolic stability. nih.gov Reducing the carbonyl to a secondary alcohol or converting it to an alkene are common strategies to explore these structure-activity relationships (SAR). nih.gov

In the context of 1-methoxycyclobutane-1-carbaldehyde, the geminal substitution pattern (having two non-hydrogen substituents on the same carbon) creates a sterically hindered environment around the aldehyde. This steric bulk can affect the approach of nucleophiles and may favor certain reaction pathways or diastereomers over others. Comparing its reactivity to less-strained analogues like 1-methoxycyclopentane-1-carbaldehyde (B2714652) nih.gov or 1-methoxycyclohexane-1-carbaldehyde (B3283093) nih.gov would provide valuable insights. The increased s-character of the exocyclic bonds of the cyclobutane ring, a consequence of ring strain, could also enhance the electrophilicity of the aldehyde carbon, potentially making it more reactive than its cyclopentane or cyclohexane (B81311) counterparts under certain conditions.

Future Research Directions and Emerging Paradigms in 1 Methoxycyclobutane 1 Carbaldehyde Chemistry

Integration into Automated Synthesis and Flow Chemistry Platforms

The precise control over reaction parameters offered by automated synthesis and flow chemistry presents a compelling opportunity for the study of strained molecules like 1-methoxycyclobutane-1-carbaldehyde. wikipedia.org Future research will likely focus on integrating this compound into continuous-flow systems to enhance safety, improve reaction efficiency, and enable high-throughput screening of its reactivity.

Flow chemistry is particularly well-suited for handling the high ring strain and potentially energetic intermediates that can arise from reactions of cyclobutane (B1203170) derivatives. nih.gov By minimizing reaction volumes and enabling rapid heat exchange, flow reactors can mitigate the risks associated with exothermic processes. wikipedia.org This approach also allows for the exploration of reaction conditions, such as high temperatures and pressures, that are often challenging to access in traditional batch setups. nih.gov The automation of these flow systems would further accelerate the discovery of new transformations and the optimization of reaction conditions for the synthesis of novel derivatives. wikipedia.org

A key area of investigation will be the development of "telescoped" reactions, where multiple synthetic steps are performed in a continuous sequence without the need for isolating intermediates. nih.gov This could involve, for example, the in-line generation of 1-methoxycyclobutane-1-carbaldehyde followed immediately by its reaction with a nucleophile or its participation in a cycloaddition.

Table 1: Potential Advantages of Flow Chemistry for 1-Methoxycyclobutane-1-carbaldehyde

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Stoichiometry | Defined by concentration and volume ratio | Defined by concentration and flow rate ratio |

| Residence Time | Determined by reaction time at a set temperature | Determined by reactor volume and total flow rate |

| Safety | Potential for thermal runaway in large volumes | Enhanced heat transfer and smaller reaction volumes improve safety |

| Scalability | Often requires re-optimization | More straightforward to scale by running for longer times |

Exploration of Uncharted Reactivity and Novel Transformative Pathways

The inherent ring strain of the cyclobutane moiety in 1-methoxycyclobutane-1-carbaldehyde is a driving force for a variety of chemical transformations. acs.orgnumberanalytics.com Future research is expected to delve into uncharted areas of its reactivity, moving beyond the predictable chemistry of the aldehyde group to exploit the unique properties of the four-membered ring.

A significant focus will be on strain-release reactions, where the opening of the cyclobutane ring leads to the formation of more complex acyclic or larger ring systems. researchgate.net The presence of the methoxy (B1213986) and aldehyde groups is expected to profoundly influence the regioselectivity and stereoselectivity of these ring-opening reactions. For instance, under acidic, basic, or thermal conditions, the ring could open to generate highly functionalized linear chains that would be challenging to synthesize via other methods. researchgate.net

Furthermore, the aldehyde group can be used as a handle to direct novel transformations. For example, intramolecular reactions between the aldehyde and a substituent introduced at another position on the cyclobutane ring could lead to the formation of intricate bicyclic or spirocyclic architectures. The development of new catalytic systems will be crucial for unlocking these novel pathways and controlling the stereochemical outcomes. mdpi.com

Development of Sustainable and Eco-Friendly Synthetic Routes

Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. Future research on 1-methoxycyclobutane-1-carbaldehyde will undoubtedly be guided by these considerations. A primary goal will be to develop synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient.

One promising avenue is the use of photocatalysis. Visible-light-mediated reactions, for instance, could enable [2+2] cycloadditions to form the cyclobutane core under mild conditions, potentially avoiding the need for high temperatures or harsh reagents. chemistryviews.org The development of enantioselective photocatalytic methods would be particularly valuable for accessing chiral derivatives of 1-methoxycyclobutane-1-carbaldehyde. chemistryviews.org

Another area of focus will be the use of biocatalysis. Enzymes could be employed for the stereoselective synthesis of the cyclobutane ring or for the selective transformation of the aldehyde group. This approach offers the potential for high selectivity under environmentally benign conditions. The exploration of solvent-free reactions or the use of greener solvents like water or supercritical fluids will also be a key aspect of developing more sustainable synthetic protocols.

Computational Design and Predictive Modeling for New Compound Architectures

Computational chemistry is poised to play a pivotal role in guiding the exploration of 1-methoxycyclobutane-1-carbaldehyde chemistry. Density functional theory (DFT) and other high-level ab initio methods can be used to predict the molecule's structure, stability, and reactivity. nih.gov These computational tools can help researchers to understand the intricate relationship between the substituents and the ring strain, and to predict the outcomes of various reactions. arxiv.org

Future research will likely involve the use of computational modeling to:

Predict Reaction Pathways: By calculating the energies of transition states and intermediates, computational models can help to identify the most likely pathways for new reactions and to predict the stereochemical outcomes. researchgate.net

Design Novel Catalysts: Computational screening can be used to identify promising catalysts for specific transformations of 1-methoxycyclobutane-1-carbaldehyde, accelerating the discovery of new catalytic systems.

Elucidate Reaction Mechanisms: Detailed computational studies can provide insights into the mechanisms of complex reactions, helping chemists to better understand and control these transformations.

The synergy between computational prediction and experimental validation will be crucial for the efficient discovery and development of new chemistry based on this versatile building block.

Potential for Advanced Materials and Smart Systems (Focus on chemical synthesis aspects, not material properties)

The unique structural and electronic properties of cyclobutane derivatives suggest that 1-methoxycyclobutane-1-carbaldehyde could be a valuable precursor for the synthesis of advanced materials and smart systems. mdpi.com The focus of future research in this area will be on the chemical synthesis of novel monomers and polymers derived from this compound.

One intriguing possibility is the use of 1-methoxycyclobutane-1-carbaldehyde in topochemical polymerization. wikipedia.org In this process, the ordered arrangement of molecules in a crystal lattice dictates the outcome of a polymerization reaction, leading to the formation of highly ordered polymers with unique properties. The aldehyde and methoxy groups could be used to control the packing of the molecules in the solid state, enabling the design of specific polymer architectures. wikipedia.org

Furthermore, the ring-opening of 1-methoxycyclobutane-1-carbaldehyde could be exploited to synthesize novel polymers. For example, ring-opening metathesis polymerization (ROMP) of cyclobutene (B1205218) derivatives is a powerful tool for creating a wide range of functional polymers. While 1-methoxycyclobutane-1-carbaldehyde is not a cyclobutene, it could be chemically modified to introduce a double bond, making it a suitable monomer for ROMP. The resulting polymers, bearing pendant aldehyde and methoxy functionalities, could have interesting properties for applications in areas such as responsive materials or drug delivery systems.

Q & A

Q. What are the established synthetic routes for 1-Methoxycyclobutane-1-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by functionalization. For example, cycloaddition reactions or ring-closing metathesis can generate the cyclobutane core. Subsequent oxidation (e.g., Swern oxidation or PCC-mediated oxidation) introduces the aldehyde group. The methoxy group is often introduced via nucleophilic substitution or etherification using methylating agents like methyl iodide under basic conditions . Optimization Tips :

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or GC-MS to identify byproducts.

- Adjust temperature and solvent polarity (e.g., DCM vs. THF) to control regioselectivity.

Q. What spectroscopic techniques are most effective for characterizing 1-Methoxycyclobutane-1-carbaldehyde?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Look for the aldehyde proton (δ ~9.5–10.5 ppm) and methoxy singlet (δ ~3.3 ppm). Cyclobutane protons appear as complex multiplets (δ ~1.5–2.5 ppm) due to ring strain .

- ¹³C NMR : The aldehyde carbon resonates at δ ~190–200 ppm, while the methoxy carbon appears at δ ~50–55 ppm .

- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 140–150 for [M]⁺) and fragmentation patterns validate the structure .

Q. How can researchers ensure the stability of 1-Methoxycyclobutane-1-carbaldehyde during storage and handling?

- Methodological Answer :

- Storage : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde group .

- Handling : Use freshly distilled solvents (e.g., dry DCM) to avoid moisture-induced degradation.

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor purity via HPLC .

Advanced Questions

Q. What computational strategies can predict the reactivity of 1-Methoxycyclobutane-1-carbaldehyde in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Use software like Gaussian or ORCA to model frontier molecular orbitals (FMOs). The LUMO energy of the aldehyde group indicates electrophilicity, guiding predictions for Grignard or hydride additions .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar solvents) on reaction pathways. For example, polar aprotic solvents (DMF) stabilize transition states in aldol reactions .

- Retrosynthesis Tools : Platforms leveraging databases like Reaxys or Pistachio can propose feasible synthetic routes and intermediates .

Q. How should researchers address contradictory crystallographic and spectroscopic data for 1-Methoxycyclobutane-1-carbaldehyde derivatives?

- Methodological Answer :

- Cross-Validation : Compare XRD bond lengths/angles (from SHELX-refined structures ) with DFT-optimized geometries. Discrepancies >0.05 Å suggest experimental artifacts or computational inaccuracies.

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility. For example, cyclobutane ring puckering may explain inconsistent NOE correlations .

- Error Analysis : Apply statistical tools (e.g., R-factor analysis in XRD ) to quantify data reliability.

Q. What strategies can elucidate the mechanistic role of the methoxy group in directing regioselectivity during cycloaddition reactions?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹³C-labeled methoxy derivatives to track electronic effects via NMR .

- Kinetic Studies : Compare reaction rates of methoxy vs. non-methoxy analogs under identical conditions (e.g., using stopped-flow UV-Vis).

- Hammett Plots : Correlate substituent effects (σ⁺ values) with reaction outcomes to quantify electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.